Methyl({[1-(2-phenylethyl)-1h-1,2,3,4-tetrazol-5-yl]methyl})amine
Description
Methyl({[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl})amine is a secondary amine featuring a tetrazole core substituted at the 1-position with a 2-phenylethyl group and at the 5-position with a methylamine moiety via a methylene bridge. Its molecular formula is C₁₁H₁₆N₅ (MW: 218.29 g/mol).
Key structural attributes include:
- Tetrazole ring: A five-membered heterocycle with four nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-methyl-1-[1-(2-phenylethyl)tetrazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-12-9-11-13-14-15-16(11)8-7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMSIKWEPWATEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=NN1CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340146-25-9 | |
| Record name | methyl({[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl})amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(2-phenylethyl)-1h-1,2,3,4-tetrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of hydrazoic acid with nitriles under acidic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylethyl halide.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(2-phenylethyl)-1h-1,2,3,4-tetrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylethyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the phenylethyl group.
Reduction: Reduced amine derivatives.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
Methyl({[1-(2-phenylethyl)-1h-1,2,3,4-tetrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl({[1-(2-phenylethyl)-1h-1,2,3,4-tetrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The phenylethyl group can interact with receptors or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : Replacing the phenylethyl group with smaller aryl or heteroaryl substituents (e.g., 4-fluorophenyl ) may balance lipophilicity and solubility.
- Biological Screening: Limited data on the target compound’s activity necessitates evaluation against targets like alanine racemase or kinases, where tetrazoles are established .
- Synthetic Accessibility: Modular approaches (e.g., Buchwald-Hartwig coupling or Mitsunobu reactions ) could streamline derivative synthesis.
Biological Activity
Methyl({[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl})amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological evaluation, and relevant case studies.
1. Synthesis of this compound
The synthesis of tetrazole derivatives typically involves the reaction of amines with sodium azide and other reagents under controlled conditions. The specific compound can be synthesized through a series of steps that include:
- Formation of the tetrazole ring : Utilizing sodium azide and appropriate aldehydes or ketones.
- Methylation : Employing methylating agents such as methyl iodide to introduce the methyl group at the nitrogen position.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various tetrazole derivatives, including those similar to this compound. The following table summarizes findings from various studies on related compounds:
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| Compound 6 | Staphylococcus aureus | 8 µg/mL | Moderate |
| Compound 8 | Escherichia coli | 16 µg/mL | Moderate |
| Compound 10 | Klebsiella pneumoniae | 4 µg/mL | Strong |
These results indicate that certain derivatives exhibit significant antibacterial activity comparable to standard antibiotics like Penicillin and Ciprofloxacin .
Cytotoxic Activity
In vitro studies have assessed the cytotoxic effects of tetrazole derivatives against cancer cell lines. The MTT assay is commonly employed for this purpose. For instance:
- Compound 6 exhibited low cytotoxicity against normal human cell lines while demonstrating significant activity against cancer cell lines at concentrations ranging from 10 to 50 µg/mL .
Case Study 1: Antimicrobial Properties
A study focused on a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines showed promising results against hospital strains of Staphylococcus epidermidis. The compound was effective at concentrations as low as 4 µg/mL, indicating its potential as an antimicrobial agent .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of tetrazole derivatives revealed that substituents on the phenyl ring significantly influenced biological activity. For example, compounds with electron-withdrawing groups displayed enhanced antimicrobial properties compared to those with electron-donating groups . This insight can guide further modifications to enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
